Simfibrate - 14929-11-4

Simfibrate

Catalog Number: EVT-283316
CAS Number: 14929-11-4
Molecular Formula: C23H26Cl2O6
Molecular Weight: 469.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Simfibrate (1,3-propanediol-bis[2-p-chlorophenoxy-2-methylpropanoate]) is a hypolipidemic drug belonging to the fibrate class of medications. [] It acts as a peroxisome proliferator-activated receptor alpha (PPARα) ligand, influencing the expression of genes involved in lipid and fatty acid metabolism. [] Simfibrate is primarily employed in research settings to investigate lipid metabolism, peroxisome proliferation, and associated cellular responses. [, , , , , , , , ]

Ciprofibrate

Relevance: Like simfibrate, ciprofibrate is a peroxisome proliferator and induces hepatomegaly in rats, suggesting a potential for hepatocarcinogenicity []. This shared characteristic highlights a possible common mechanism and toxicological profile between ciprofibrate and simfibrate.

Nafenopin

Relevance: Similar to simfibrate, nafenopin is known to cause hepatomegaly in rats, indicating a potential risk for hepatocarcinogenesis []. This similarity emphasizes a shared toxicological concern associated with peroxisome proliferators like simfibrate and nafenopin.

Gemfibrozil

Wy-14,643

Relevance: Similar to simfibrate, Wy-14,643 is a strong peroxisome proliferator that causes hepatomegaly in rats, suggesting a potential risk for hepatocarcinogenesis []. This shared property highlights the potential toxicological similarities between these compounds and their potential link to liver cancer development.

Di(2-ethylhexyl)phthalate (DEHP)

Relevance: DEHP is included in the study due to its well-documented role as a peroxisome proliferator []. Although structurally dissimilar to simfibrate, its inclusion helps researchers understand the potential carcinogenic risks associated with prolonged peroxisome proliferation, a pathway simfibrate also activates. The study highlights that hepatomegaly, a potential precursor to hepatocarcinogenesis, is a shared outcome of exposure to both DEHP and simfibrate [], suggesting a potential common mechanism for tumor development.

Di(2-ethylhexyl)adipate (DEHA)

Relevance: Similar to DEHP, DEHA is included in the study to investigate the relationship between peroxisome proliferation and hepatocarcinogenesis []. Although DEHA is considered a weaker peroxisome proliferator than simfibrate and DEHP, it still contributes to understanding the potential risks associated with this pathway.

Perfluorooctanoic Acid (PFOA)

Relevance: Despite its structural difference from simfibrate, PFOA is included in the study to evaluate its potential for hepatocarcinogenicity due to its strong peroxisome proliferating activity []. The study finds that PFOA induces significant hepatomegaly in rats, suggesting it might possess a higher hepatocarcinogenic potential compared to simfibrate and other tested compounds []. This finding highlights the importance of considering various structural classes when assessing the risks associated with peroxisome proliferation.

Perfluorodecanoic Acid (PFDA)

Relevance: PFDA, like PFOA, is included in the study due to its ability to induce peroxisome proliferation []. The researchers use PFDA, along with PFOA, as a benchmark to evaluate the potential hepatocarcinogenicity of different compounds, including simfibrate, based on their potency in inducing hepatomegaly. Although structurally different from simfibrate, PFDA's inclusion in the study contributes to a broader understanding of the potential hazards associated with peroxisome proliferation.

Overview

Simfibrate is a synthetic compound primarily used as a lipid-lowering agent. It is classified as a fibrate, a group of medications that are effective in lowering triglyceride levels and increasing high-density lipoprotein cholesterol. The compound is particularly noted for its role in managing dyslipidemia, a condition characterized by abnormal lipid levels in the blood. Simfibrate's mechanism of action involves the activation of peroxisome proliferator-activated receptors, which play a crucial role in lipid metabolism.

Source and Classification

Simfibrate is derived from clofibric acid and belongs to the class of fibrates. Fibrates are typically used in conjunction with lifestyle changes to manage cholesterol levels and reduce the risk of cardiovascular diseases. The chemical structure of Simfibrate allows it to interact effectively with lipid metabolism pathways, making it a valuable therapeutic option.

Synthesis Analysis

Methods and Technical Details

The synthesis of Simfibrate involves the esterification of clofibric acid with 1,3-propanediol. This reaction is catalyzed by an acid catalyst, which facilitates the formation of the ester bond between the carboxylic acid group of clofibric acid and the hydroxyl groups of 1,3-propanediol. The general reaction can be represented as follows:

Clofibric Acid+1 3 PropanediolAcid CatalystSimfibrate+Water\text{Clofibric Acid}+\text{1 3 Propanediol}\xrightarrow{\text{Acid Catalyst}}\text{Simfibrate}+\text{Water}

This synthesis method highlights the importance of selecting appropriate reaction conditions, including temperature and catalyst type, to maximize yield and purity.

Chemical Reactions Analysis

Reactions and Technical Details

Simfibrate undergoes various chemical reactions typical for esters, including hydrolysis under acidic or basic conditions, leading to the regeneration of clofibric acid and 1,3-propanediol. The hydrolysis reaction can be summarized as:

Simfibrate+WaterAcid BaseClofibric Acid+1 3 Propanediol\text{Simfibrate}+\text{Water}\xrightarrow{\text{Acid Base}}\text{Clofibric Acid}+\text{1 3 Propanediol}

This reaction is significant in pharmacokinetics as it influences the drug's bioavailability and metabolic fate.

Mechanism of Action

Process and Data

Simfibrate exerts its lipid-lowering effects primarily through the activation of peroxisome proliferator-activated receptors alpha (PPARα). Upon activation, PPARα regulates gene expression involved in fatty acid oxidation and lipoprotein metabolism. This leads to:

  • Increased fatty acid oxidation in liver cells.
  • Decreased triglyceride synthesis.
  • Enhanced clearance of triglyceride-rich lipoproteins from circulation.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Simfibrate is characterized by several physical properties:

  • Appearance: White crystalline powder
  • Solubility: Soluble in organic solvents like ethanol; poorly soluble in water
  • Melting Point: Approximately 70-72 °C
  • pH: Neutral when dissolved in water

These properties are essential for understanding its formulation and delivery methods in clinical settings.

Applications

Scientific Uses

Simfibrate is primarily utilized in clinical settings for managing hyperlipidemia. Its applications extend to:

  • Treatment of dyslipidemia to reduce cardiovascular risk.
  • Research into lipid metabolism and its implications for metabolic disorders.
  • Potential studies exploring its effects on other metabolic pathways due to its interaction with PPARα.

Properties

CAS Number

14929-11-4

Product Name

Simfibrate

IUPAC Name

3-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxypropyl 2-(4-chlorophenoxy)-2-methylpropanoate

Molecular Formula

C23H26Cl2O6

Molecular Weight

469.4 g/mol

InChI

InChI=1S/C23H26Cl2O6/c1-22(2,30-18-10-6-16(24)7-11-18)20(26)28-14-5-15-29-21(27)23(3,4)31-19-12-8-17(25)9-13-19/h6-13H,5,14-15H2,1-4H3

InChI Key

JLRNKCZRCMIVKA-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)OCCCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl

Solubility

Soluble in DMSO

Synonyms

1,3-propanediol bis(alpha-p-chlorophenoxyisobutyrate)
Cholesolvin
CLY 503
CLY-503
simfibrate

Canonical SMILES

CC(C)(C(=O)OCCCOC(=O)C(C)(C)OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.